5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid
Brand Name: Vulcanchem
CAS No.: 956501-19-2
VCID: VC7900527
InChI: InChI=1S/C11H8BNO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6,14-15H
SMILES: B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O
Molecular Formula: C11H8BNO2S2
Molecular Weight: 261.1

5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid

CAS No.: 956501-19-2

Cat. No.: VC7900527

Molecular Formula: C11H8BNO2S2

Molecular Weight: 261.1

* For research use only. Not for human or veterinary use.

5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid - 956501-19-2

Specification

CAS No. 956501-19-2
Molecular Formula C11H8BNO2S2
Molecular Weight 261.1
IUPAC Name [5-(1,3-benzothiazol-2-yl)thiophen-2-yl]boronic acid
Standard InChI InChI=1S/C11H8BNO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6,14-15H
Standard InChI Key CXDWUVFXUHCNPL-UHFFFAOYSA-N
SMILES B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O
Canonical SMILES B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Synonyms

The compound is systematically named 5-(benzo[d]thiazol-2-yl)thiophene-2-boronic acid, reflecting its thiophene core (position 2 substituted with a boronic acid group) and benzo[d]thiazole substituent at position 5. Synonyms include [5-(1,3-benzothiazol-2-yl)thiophen-2-yl]boronic acid and Boronic acid, B-[5-(2-benzothiazolyl)-2-thienyl]- . Its structure is characterized by a planar thiophene ring fused to a benzothiazole system, with the boronic acid group enabling participation in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure and Bonding

The molecular structure (Fig. 1) features:

  • A thiophene ring (five-membered aromatic heterocycle with sulfur) at the core.

  • A benzothiazole group (benzene fused to a thiazole ring containing nitrogen and sulfur) at the 5-position of the thiophene.

  • A boronic acid group (-B(OH)2_2) at the 2-position of the thiophene.

The boronic acid moiety adopts a trigonal planar geometry, facilitating covalent interactions with diols and enabling its role in cross-coupling catalysis . Conjugation across the thiophene-benzothiazole system enhances electronic delocalization, as evidenced by UV-Vis absorption maxima in the 300–400 nm range .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC11H8BNO2S2\text{C}_{11}\text{H}_{8}\text{BNO}_{2}\text{S}_{2}
Molecular Weight261.13 g/mol
Density1.50 ± 0.1 g/cm³
Predicted Boiling Point519.4 ± 60.0 °C
pKa7.70 ± 0.53

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between boronic acids and aryl halides. A representative pathway involves:

  • Coupling of 2-bromo-5-(benzo[d]thiazol-2-yl)thiophene with a boronic acid precursor.

  • Purification via column chromatography or preparative LC-MS to isolate the product .

Example Protocol:

  • Reactants: 5-Formyl-2-thiopheneboronic acid, 4-bromoveratrole, PEPPSI-IPr catalyst.

  • Conditions: 1,4-Dioxane/MeOH solvent, K2_2CO3_3 base, reflux at 85°C for 12 hours .

  • Yield: ~76% after purification .

Mechanistic Insights

The Suzuki reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond (Fig. 2) . The electron-withdrawing benzothiazole group enhances the electrophilicity of the thiophene ring, accelerating the coupling process .

Physicochemical Properties

Spectral Characteristics

  • UV-Vis Spectroscopy: Absorption maxima at 320 nm (π→π* transition) and 410 nm (n→π* transition), indicative of extended conjugation .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (CDCl3_3): δ 9.86 (s, 1H, aldehyde), 7.71–6.69 (m, aromatic protons) .

    • 13C^13\text{C}-NMR: Peaks at 125–150 ppm correspond to aromatic carbons .

  • Mass Spectrometry: ESI-MS m/z 262.05 [M+H]+^+ .

Thermal and Solubility Behavior

  • Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic heterocycles .

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF .

Applications in Materials Science and Medicinal Chemistry

Fluorescent Probes for Protein Aggregates

Structural analogs of this compound, such as HS-259, have been developed as fluorescent ligands for detecting amyloid-β (Aβ) and tau aggregates in Alzheimer’s disease . The benzothiazole-thiophene system binds to β-sheet structures in protein fibrils, while the boronic acid group enhances water solubility for in vivo imaging .

Table 2: Comparative Binding Properties of Analogues

CompoundAβ AffinityTau AffinityEmission λ (nm)
HS-259HighModerate580
5-(Benzo[...])ModerateLow520

Organic Electronics

The compound’s conjugated system makes it a candidate for organic semiconductors and electroluminescent materials. Thiophene-benzothiazole derivatives exhibit hole-transport properties with mobilities up to 0.1 cm²/V·s in thin-film transistors .

Future Research Directions

  • Optimization of Synthetic Yields: Exploring microwave-assisted Suzuki reactions to reduce reaction times .

  • Biological Applications: Functionalization with targeting moieties (e.g., peptides) for enhanced blood-brain barrier penetration .

  • Materials Innovation: Incorporation into metal-organic frameworks (MOFs) for sensing applications .

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